molecular formula C7H14ClN B2828443 1-(prop-2-en-1-yl)cyclobutan-1-amine hydrochloride CAS No. 2229435-12-3

1-(prop-2-en-1-yl)cyclobutan-1-amine hydrochloride

Cat. No.: B2828443
CAS No.: 2229435-12-3
M. Wt: 147.65
InChI Key: KTKRKORTYMBLAO-UHFFFAOYSA-N
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Description

1-(prop-2-en-1-yl)cyclobutan-1-amine hydrochloride, also known as 1-allylcyclobutan-1-amine hydrochloride, is a chemical compound with the molecular formula C7H13N·HCl. It is a hydrochloride salt of 1-allylcyclobutan-1-amine and is typically found in a powdered form.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(prop-2-en-1-yl)cyclobutan-1-amine hydrochloride typically involves the reaction of cyclobutanone with allylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. The final product is typically purified through crystallization or recrystallization techniques to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions: 1-(prop-2-en-1-yl)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(prop-2-en-1-yl)cyclobutan-1-amine hydrochloride has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(prop-2-en-1-yl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    1-Prop-2-enylcyclobutan-1-amine: The base compound without the hydrochloride salt.

    1-Prop-2-enylcyclobutan-1-amine;hydrobromide: A similar compound with a different halide salt.

    1-Prop-2-enylcyclobutan-1-amine;hydroiodide: Another variant with a different halide salt.

Uniqueness: 1-(prop-2-en-1-yl)cyclobutan-1-amine hydrochloride is unique due to its specific structural features and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to other similar compounds .

Properties

IUPAC Name

1-prop-2-enylcyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-2-4-7(8)5-3-6-7;/h2H,1,3-6,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTKRKORTYMBLAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2229435-12-3
Record name 1-(prop-2-en-1-yl)cyclobutan-1-amine hydrochloride
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